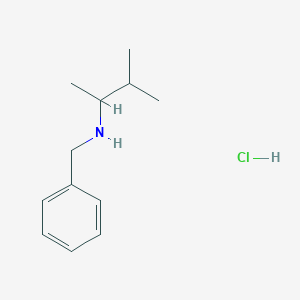

N-Benzyl-3-methyl-2-butanamine hydrochloride

Übersicht

Beschreibung

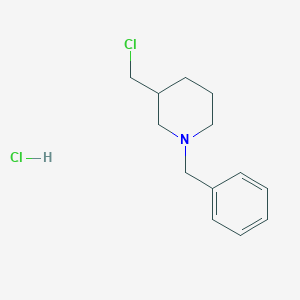

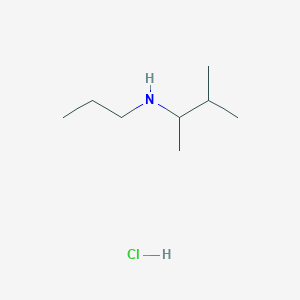

“N-Benzyl-3-methyl-2-butanamine hydrochloride” is a chemical compound with the CAS Number: 2103392-35-2 . It has a molecular weight of 213.75 . The IUPAC name for this compound is N-benzyl-3-methyl-2-butanamine hydrochloride . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “N-Benzyl-3-methyl-2-butanamine hydrochloride” is 1S/C12H19N.ClH/c1-10(2)11(3)13-9-12-7-5-4-6-8-12;/h4-8,10-11,13H,9H2,1-3H3;1H . This indicates that the compound has a benzyl group (C6H5CH2-) attached to a 3-methyl-2-butanamine group (CH3-CH(CH3)-CH2-NH2), and it forms a salt with hydrochloric acid (HCl).Physical And Chemical Properties Analysis

“N-Benzyl-3-methyl-2-butanamine hydrochloride” is a solid at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Agents Development

Design and Synthesis of New Anticonvulsants

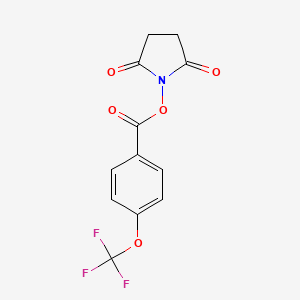

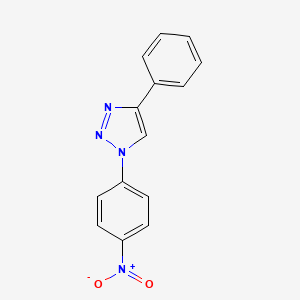

A study focused on synthesizing a new library of compounds derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives, aiming to develop hybrid anticonvulsant agents. These compounds integrate chemical fragments of well-known antiepileptic drugs. Preliminary pharmacological screenings in mice demonstrated that several synthesized compounds exhibited significant protection in electroshock seizure models, with certain compounds showing higher potency and better safety profiles compared to traditional antiepileptic drugs. This research suggests the potential of N-Benzyl-3-methyl-2-butanamine hydrochloride derivatives in developing new anticonvulsant medications (Kamiński et al., 2015).

Drug Metabolism Studies

Cytochrome P450 Isozymes Metabolism

Investigations into the metabolism of designer drugs like MDA and BDB by human P450s have been conducted. These studies are crucial for understanding the metabolic pathways and potential toxicological implications of substances structurally related to N-Benzyl-3-methyl-2-butanamine hydrochloride. The research highlights the role of specific P450 isozymes in the metabolism of these compounds, providing insights into their pharmacokinetics and interactions with other substances (Meyer, Peters, & Maurer, 2009).

Neuroprotection Research

Neuroprotective Effects in Ischemia Models

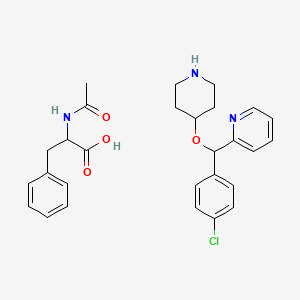

Research on novel Ca(2+) channel blockers, including derivatives of N-Benzyl-3-methyl-2-butanamine hydrochloride, demonstrated significant neuroprotective effects against ischemia-induced brain injury in animal models. These findings suggest the therapeutic potential of these compounds in treating ischemic brain damage, offering a basis for further development of anti-ischemic agents (Hicks, Ward, & O'Neill, 2000).

Antimycotic Compound Efficacy

Antifungal Agent Development

A study explored the interaction of butenafine, a benzylamine antifungal agent, with lipids, aiming to elucidate its mechanism of action and the basis for its high efficacy and long duration of action. Butenafine's ability to increase membrane fluidity and permeability suggests a mode of action involving interaction with membrane phospholipids, potentially relevant to derivatives of N-Benzyl-3-methyl-2-butanamine hydrochloride in developing topical antifungal therapies (Mingeot-Leclercq et al., 2001).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-benzyl-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-10(2)11(3)13-9-12-7-5-4-6-8-12;/h4-8,10-11,13H,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMBHPWYOWFYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-3-methyl-2-butanamine hydrochloride | |

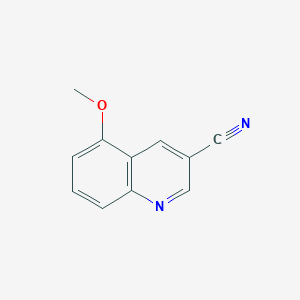

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B3115568.png)